molecular formula C17H23NO3 B574010 tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate CAS No. 193274-82-7

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Cat. No.: B574010
CAS No.: 193274-82-7
M. Wt: 289.375
InChI Key: UXRKAOUQKRGROB-UHFFFAOYSA-N
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Description

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C17H23NO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a precursor in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • 1-Benzyl-4-piperidone
  • N-Boc-3-piperidinone

Uniqueness

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This makes it a valuable intermediate in the synthesis of bioactive molecules with improved pharmacokinetic properties .

Biological Activity

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CAS Number: 193274-82-7) is a synthetic compound featuring a piperidine ring with notable substitutions that enhance its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C17H23NO3C_{17}H_{23}NO_{3}, with a molecular weight of approximately 289.37 g/mol. The compound is characterized by a piperidine structure substituted with a benzyl group and a tert-butyl ester, contributing to its unique lipophilicity and interaction capabilities with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in the fields of medicinal chemistry and pharmacology.

The compound acts primarily as an enzyme inhibitor and receptor ligand . Its mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. This modulation can lead to significant biological effects, such as antiproliferative activity against cancer cells.

Antiproliferative Activity

Research has demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values for various cancer types:

Cell Line IC50 (µM) Activity
HeLa25Moderate
L121035Moderate
CEM30Moderate

These values indicate that the compound effectively inhibits cell growth, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Antitumor Activity : A study evaluated the compound's effects on human cervix carcinoma (HeLa) cells, revealing an IC50 value of 25 µM. This suggests a selective action on cancer cells while sparing normal cells, which is crucial for therapeutic applications .
  • Enzyme Inhibition : In another experiment, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The results indicated effective inhibition comparable to established inhibitors .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with benzyl bromide in the presence of bases like sodium hydride or potassium carbonate. The synthesis process can be summarized as follows:

  • Reactants : Tert-butyl 4-oxopiperidine-1-carboxylate and benzyl bromide.
  • Conditions : Conducted in aprotic solvents (e.g., DMF or THF) at elevated temperatures.
  • Products : The primary product is this compound, which can undergo further reactions such as oxidation or reduction .

Comparison with Similar Compounds

This compound shares structural similarities with other piperidine derivatives but exhibits unique properties due to its specific substitution pattern:

Compound Unique Feature
tert-Butyl 4-oxopiperidine-1-carboxylateLacks benzyl substitution; less lipophilic
1-Benzyl-4-piperidoneSimilar structure; different biological activity
N-Boc-3-piperidinoneDifferent functional groups; varied reactivity

The presence of the benzyl group significantly enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable intermediate in drug development .

Properties

IUPAC Name

tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRKAOUQKRGROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659675
Record name tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193274-82-7
Record name tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate
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